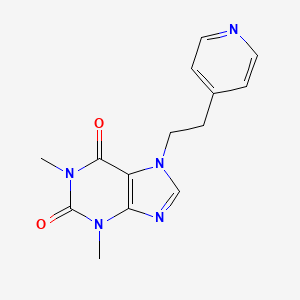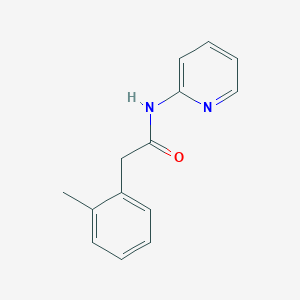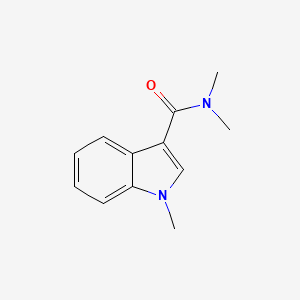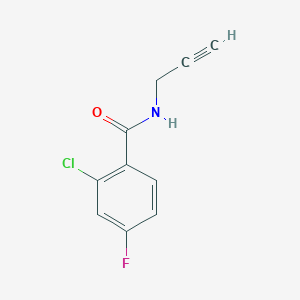
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione, also known as MRS 2179, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are G-protein-coupled receptors that are activated by adenosine triphosphate (ATP) and play a crucial role in platelet activation and aggregation. MRS 2179 has been extensively studied for its potential therapeutic applications in various diseases, including thrombosis, stroke, and cancer.
Mecanismo De Acción
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 is a selective antagonist of P2Y1 receptors, which are expressed on the surface of platelets, endothelial cells, and other cell types. P2Y1 receptors are activated by ATP released from damaged cells, leading to platelet activation and aggregation. 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 binds to the P2Y1 receptor and prevents the binding of ATP, thereby inhibiting platelet activation and aggregation.
Biochemical and Physiological Effects
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 has been shown to have several biochemical and physiological effects, including inhibition of platelet aggregation, reduction of thrombus formation, and neuroprotection. 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 has also been shown to reduce inflammation and oxidative stress in animal models of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 has several advantages for lab experiments, including its high selectivity for P2Y1 receptors, which allows for specific targeting of this receptor subtype. 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 is also relatively easy to synthesize and has a long half-life, which allows for prolonged exposure in animal models. However, one limitation of 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 is its low solubility in aqueous solutions, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several future directions for research on 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 and P2Y1 receptors. One area of interest is the role of P2Y1 receptors in cancer, as these receptors have been shown to be overexpressed in several types of cancer cells. 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 may have potential as a cancer therapy by inhibiting the growth and metastasis of cancer cells. Another area of interest is the development of more potent and selective P2Y1 receptor antagonists, which could have greater therapeutic efficacy and fewer side effects than 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179. Finally, further studies are needed to elucidate the precise mechanisms by which 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 exerts its neuroprotective effects in animal models of stroke.
Métodos De Síntesis
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 can be synthesized by several methods, including the reaction of 2,6-dioxopurine with 2-bromoethylpyridine, followed by alkylation with dimethyl sulfate. Another method involves the reaction of 2,6-dioxopurine with 2-chloroethylpyridine, followed by alkylation with dimethylamine.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes. For example, studies have shown that 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 can inhibit platelet aggregation induced by ADP, a potent activator of P2Y1 receptors, and reduce thrombus formation in animal models of thrombosis. 1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione 2179 has also been shown to have neuroprotective effects in animal models of stroke, possibly by reducing inflammation and oxidative stress.
Propiedades
IUPAC Name |
1,3-dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-17-12-11(13(20)18(2)14(17)21)19(9-16-12)8-5-10-3-6-15-7-4-10/h3-4,6-7,9H,5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAQRQPBQAGWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-(2-pyridin-4-ylethyl)purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)

![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)





![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)



